(5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine
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Overview
Description
(5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their ability to form hydrogen bonds and interact with various biological targets . The unique structure of this compound, featuring a cyclopentyl group, an ethyl group, and a triazole ring, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine typically involves “click” chemistry, a widely used method for constructing 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
(5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and receptors. This compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-(Benzyl)-1H-1,2,3-triazol-4-yl)methanamine
- **1-(Cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine
- **1-(Phenyl)-1H-1,2,3-triazol-4-yl)methanamine
Uniqueness
The uniqueness of (5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins .
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
(5-cyclopentyl-1-ethyltriazol-4-yl)methanamine |
InChI |
InChI=1S/C10H18N4/c1-2-14-10(8-5-3-4-6-8)9(7-11)12-13-14/h8H,2-7,11H2,1H3 |
InChI Key |
YYVAMEXZEOQLOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)CN)C2CCCC2 |
Origin of Product |
United States |
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